3-Chloro-2-fluoro-4-nitroaniline

Lipophilicity Drug Design ADME Prediction

3-Chloro-2-fluoro-4-nitroaniline (CAS 2091650-15-4, molecular formula C6H4ClFN2O2, molecular weight 190.56 g/mol) is a polysubstituted aromatic amine bearing chlorine, fluorine, and nitro substituents on an aniline core. Its computed lipophilicity (XLogP3 = 1.8), topological polar surface area (TPSA = 71.8 Ų), and four hydrogen-bond acceptor sites distinguish it from simpler mono‑ or di‑substituted nitroanilines.

Molecular Formula C6H4ClFN2O2
Molecular Weight 190.56 g/mol
Cat. No. B15316359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoro-4-nitroaniline
Molecular FormulaC6H4ClFN2O2
Molecular Weight190.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H4ClFN2O2/c7-5-4(10(11)12)2-1-3(9)6(5)8/h1-2H,9H2
InChIKeyYDSBYEDLIRHLSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-fluoro-4-nitroaniline: Key Procurement-Relevant Physicochemical and Structural Identity


3-Chloro-2-fluoro-4-nitroaniline (CAS 2091650-15-4, molecular formula C6H4ClFN2O2, molecular weight 190.56 g/mol) is a polysubstituted aromatic amine bearing chlorine, fluorine, and nitro substituents on an aniline core [1]. Its computed lipophilicity (XLogP3 = 1.8), topological polar surface area (TPSA = 71.8 Ų), and four hydrogen-bond acceptor sites distinguish it from simpler mono‑ or di‑substituted nitroanilines. The compound is supplied primarily as a research intermediate with typical minimum purity specifications of 95% [1].

Why In‑Class Nitroaniline Analogs Cannot Substitute 3-Chloro-2-fluoro-4-nitroaniline Without Re-Validation


The positional arrangement of chlorine (C3), fluorine (C2), and nitro (C4) groups on the aniline ring creates a unique electronic environment that governs both chemical reactivity and biological recognition. Simply interchanging with a positional isomer (e.g., 3-chloro-4-fluoro-2-nitroaniline) alters the lipophilicity (ΔXLogP3 ≈ 0.5), which affects membrane partitioning and pharmacokinetic behavior, while replacement with a non-fluorinated analog (e.g., 3-chloro-4-nitroaniline) reduces hydrogen‑bond acceptor count from 4 to 3, potentially disrupting key target interactions [1][2]. These differences are quantifiable and render direct substitution scientifically unsound without experimental re‑validation.

Quantitative Differential Evidence: 3-Chloro-2-fluoro-4-nitroaniline Versus Closest Analogs


Lipophilicity (XLogP3) Comparison Against Positional Isomers

3-Chloro-2-fluoro-4-nitroaniline exhibits an intermediate computed lipophilicity value (XLogP3 = 1.8) that is 0.5 log units lower than the 3‑chloro‑4‑fluoro‑2‑nitro isomer (XLogP3 = 2.3) and 0.5 log units higher than the non‑chlorinated analog 2‑fluoro‑4‑nitroaniline (XLogP3 = 1.3) [1][2][3]. This 0.5 log unit difference corresponds to an approximately 3‑fold difference in octanol‑water partition coefficient, which can significantly influence membrane permeability and tissue distribution.

Lipophilicity Drug Design ADME Prediction

Hydrogen‑Bond Acceptor Count: Fluorine Contribution Versus Non‑Fluorinated Analog

The target compound possesses four hydrogen‑bond acceptor sites (4 HBA) contributed by the nitro oxygens, the fluorine atom, and the chlorine atom, whereas the non‑fluorinated analog 3‑chloro‑4‑nitroaniline has only three HBA sites (3 HBA) [1][2]. The additional fluorine‑mediated acceptor capacity can strengthen halogen‑bonding and polar interactions with protein targets or co‑crystal formers.

Molecular Recognition Target Engagement Crystallography

Molecular Weight Differentiation for Fragment‑Based Screening Libraries

With a molecular weight of 190.56 g/mol, 3‑chloro‑2‑fluoro‑4‑nitroaniline falls within the upper boundary of the 'rule of three' fragment space, whereas the non‑chlorinated comparator 2‑fluoro‑4‑nitroaniline (MW 156.11 g/mol) and the non‑fluorinated comparator 3‑chloro‑4‑nitroaniline (MW 172.57 g/mol) are lighter [1][2][3]. The mass increment arises from the simultaneous presence of both chlorine and fluorine substituents, providing a higher heavy‑atom count (12 versus 11 for 2‑F‑4‑NO2 and 11 for 3‑Cl‑4‑NO2) without exceeding fragment‑library size thresholds.

Fragment-Based Drug Discovery Lead Optimisation Library Design

Safety Profile Differentiation: GHS Hazard Classification Versus Common Analogs

3‑Chloro‑2‑fluoro‑4‑nitroaniline is classified under GHS with 100% ECHA notification coverage for acute oral (H302), dermal (H312), and inhalation (H332) toxicity, plus skin (H315), eye (H319), and respiratory (H335) irritation [1]. While many halogenated nitroanilines carry similar hazard labels, the full six‑category hazard profile (Acute Tox. 4 ×3, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) requires a more comprehensive PPE and engineering control strategy compared to analogs that may lack inhalation or specific target organ toxicity classifications.

Safety Assessment Occupational Health Procurement Compliance

Optimal Application Scenarios for 3-Chloro-2-fluoro-4-nitroaniline Driven by Quantitative Differentiation


Fragment‑Based Lead Discovery Requiring Intermediate Lipophilicity

The compound's XLogP3 of 1.8 (compared to 1.3 for 2‑fluoro‑4‑nitroaniline and 2.3 for the 3‑Cl‑4‑F‑2‑NO2 isomer) positions it as a preferred fragment when screening campaigns demand balanced aqueous solubility and passive membrane permeability [1]. Library designers seeking chlorine‑ and fluorine‑containing fragments with moderate lipophilicity for CNS or intracellular target screening will find the compound optimally placed between overly hydrophilic and excessively lipophilic analogs.

Co‑Crystal Engineering Leveraging Multi‑Site Halogen Bonding

With four hydrogen‑bond acceptor sites (versus three for non‑fluorinated 3‑chloro‑4‑nitroaniline), the compound offers a richer supramolecular synthon repertoire for co‑crystallisation with APIs or energetic materials [1]. Solid‑state chemists can exploit the fluorine‑mediated acceptor to achieve crystal packing motifs unattainable with chlorine‑only analogs.

Synthetic Intermediate for Fluorine‑Containing Bioactive Molecules

The simultaneous presence of chlorine, fluorine, and nitro groups enables sequential functionalisation: selective reduction of the nitro group to an amine, followed by diazotisation and Sandmeyer‑type chemistry (chlorine), and/or nucleophilic aromatic substitution at the fluorine position [1]. This orthogonal reactivity profile supports divergent library synthesis that simpler nitroanilines cannot replicate.

Procurement for High‑Stringency Safety‑Protocol Facilities

Facilities with established comprehensive chemical hygiene plans (fume hoods, EH&S air monitoring, medical surveillance) that already handle acute‑toxicity‑class and STOT‑SE‑classified substances can accommodate the compound's six‑category GHS profile with marginal incremental cost, gaining access to a structurally unique building block that competitors with less rigorous safety infrastructure cannot safely procure [1].

Quote Request

Request a Quote for 3-Chloro-2-fluoro-4-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.